molecular formula C13H12O3 B13053693 Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate

Cat. No.: B13053693
M. Wt: 216.23 g/mol
InChI Key: PIMMSJBZYZFBIG-UHFFFAOYSA-N
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Description

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is an organic compound with the molecular formula C13H12O3 It is a derivative of indene, characterized by the presence of a vinyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate typically involves multi-step organic reactions. One common method includes the reaction of indene derivatives with appropriate reagents to introduce the vinyl and carboxylate groups. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the development of bioactive molecules for pharmaceutical research.

    Industry: It is used in the production of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in conjugation reactions, while the carbonyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylate
  • Methyl 1-Oxo-2,3-Dihydro-1H-Indene-3-Carboxylate
  • Methyl 1-Oxo-2,3-Dihydro-1H-Indene-5-Carboxylate

Uniqueness

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is unique due to the presence of the vinyl group at the 6-position, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This structural feature enhances its utility in synthetic applications and material science.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 6-ethenyl-1-oxo-2,3-dihydroindene-4-carboxylate

InChI

InChI=1S/C13H12O3/c1-3-8-6-10-9(4-5-12(10)14)11(7-8)13(15)16-2/h3,6-7H,1,4-5H2,2H3

InChI Key

PIMMSJBZYZFBIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCC2=O)C=C

Origin of Product

United States

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